molecular formula C11H10ClNO2 B3038628 [5-(5-Amino-2-chlorophenyl)furan-2-yl]methanol CAS No. 874999-55-0

[5-(5-Amino-2-chlorophenyl)furan-2-yl]methanol

Cat. No.: B3038628
CAS No.: 874999-55-0
M. Wt: 223.65 g/mol
InChI Key: QFQCBVHVQWVUSQ-UHFFFAOYSA-N
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Description

[5-(5-Amino-2-chlorophenyl)furan-2-yl]methanol is a chemical compound with the molecular formula C11H10ClNO2 and a molecular weight of 223.66 g/mol . This compound features a furan ring substituted with a 5-amino-2-chlorophenyl group and a methanol group. It is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(5-Amino-2-chlorophenyl)furan-2-yl]methanol typically involves the reaction of 5-amino-2-chlorobenzaldehyde with furan-2-carbaldehyde under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[5-(5-Amino-2-chlorophenyl)furan-2-yl]methanol can undergo various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products Formed

    Oxidation: Formation of [5-(5-Amino-2-chlorophenyl)furan-2-yl]carboxylic acid.

    Reduction: Formation of [5-(5-Amino-2-chlorophenyl)furan-2-yl]amine.

    Substitution: Formation of [5-(5-Amino-2-azidophenyl)furan-2-yl]methanol or [5-(5-Amino-2-thiophenyl)furan-2-yl]methanol.

Scientific Research Applications

[5-(5-Amino-2-chlorophenyl)furan-2-yl]methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of [5-(5-Amino-2-chlorophenyl)furan-2-yl]methanol is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • [5-(5-Amino-2-bromophenyl)furan-2-yl]methanol
  • [5-(5-Amino-2-fluorophenyl)furan-2-yl]methanol
  • [5-(5-Amino-2-iodophenyl)furan-2-yl]methanol

Uniqueness

[5-(5-Amino-2-chlorophenyl)furan-2-yl]methanol is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making this compound a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

[5-(5-amino-2-chlorophenyl)furan-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c12-10-3-1-7(13)5-9(10)11-4-2-8(6-14)15-11/h1-5,14H,6,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFQCBVHVQWVUSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C2=CC=C(O2)CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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